![molecular formula C8H16ClN B2897577 bicyclo[3.2.1]octan-2-amine hydrochloride, Mixture of diastereomers CAS No. 1195211-57-4](/img/structure/B2897577.png)

bicyclo[3.2.1]octan-2-amine hydrochloride, Mixture of diastereomers

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

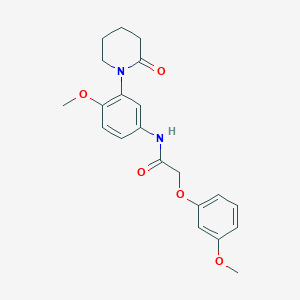

Bicyclo[3.2.1]octan-2-amine hydrochloride, Mixture of diastereomers is a chemical compound with the molecular formula C8H16ClN . It is also known by its synonyms Bicyclo[3.2.1]octan-2-amine hydrochloride .

Synthesis Analysis

The synthesis of complex bicyclo[3.2.1]octane scaffolds has been achieved through various strategies. One such strategy involves the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via an intramolecular 1,3-dipolar nitrone cycloaddition reaction . Another approach involves a solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C8H14/c1-2-7-4-5-8(3-1)6-7/h7-8H,1-6H2 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 161.67 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved sources.Aplicaciones Científicas De Investigación

Enantioselective Synthesis

A study by Ding et al. (2010) describes the enantioselective synthesis of bicyclo[3.2.1]octan-8-ones using a tandem Michael-Henry reaction, highlighting the compound's role in creating complex molecular structures with high enantioselectivity, which is crucial for the synthesis of biologically active compounds (D. Ding, C. Zhao, Q. Guo, H. Arman, 2010).

Synthesis of Polyfunctionalized Diquinanes, Hydrindanes, and Decalins

Heinrich et al. (2016) discuss the diastereo- and enantioselective synthesis of polyfunctionalized diquinanes, hydrindanes, and decalins bearing a hydroxyl group at the ring junction. These structures are important scaffolds in numerous natural products, demonstrating the compound's utility in synthesizing complex natural molecules (Clément F Heinrich, Clovis Peter, L. Miesch, P. Geoffroy, M. Miesch, 2016).

Semi-Pinacol Rearrangement Approach

Lee et al. (2008) present a diastereoselective approach to bicyclo[3.2.1]octan-2-ones and -3-ones via a semi-pinacol rearrangement, showcasing the compound's versatility in stereochemical manipulations and its application in synthesizing enantioselective compounds (Sejin Lee, K. Kim, J. Cha, 2008).

Modulation of Electrochemical Properties

Filpi et al. (2013) explore the modulation of the electrochemical properties of SBS-based anionic membranes by the amine molecular structure, including bifunctional and monofunctional amines like bicyclo[3.2.1]octan-2-amine. This study highlights the compound's potential in materials science, particularly in modifying the properties of polymeric materials for various applications (Antonio Filpi, M. Boccia, A. Pucci, F. Ciardelli, 2013).

Deamination Studies

Maskill and Wilson (1984) investigate the deamination of bicyclo[2.2.2]octan-2-yl- and bicyclo[3.2.1]octan-2-yl-amines, providing insights into the mechanisms of carbonium ion formation and rearrangement. These findings are crucial for understanding the reactivity and stability of bicyclic amine derivatives in chemical synthesis (H. Maskill, Alan A. Wilson, 1984).

Safety and Hazards

Propiedades

IUPAC Name |

bicyclo[3.2.1]octan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-8-4-2-6-1-3-7(8)5-6;/h6-8H,1-5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKSGJQDVPHDKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CCC2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2897494.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2897503.png)

![1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one](/img/structure/B2897505.png)

![Methyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2897509.png)

![8-chloro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2897513.png)

![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2897514.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2897516.png)